molecular formula C12H11NO3 B14483840 3-(3,4-Dimethoxyphenyl)-2-formylprop-2-enenitrile CAS No. 65430-23-1

3-(3,4-Dimethoxyphenyl)-2-formylprop-2-enenitrile

Cat. No.: B14483840
CAS No.: 65430-23-1
M. Wt: 217.22 g/mol
InChI Key: ZGBOOAOQBWFOPD-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-2-formylprop-2-enenitrile is an organic compound with the molecular formula C12H11NO3. It is characterized by the presence of a dimethoxyphenyl group, a formyl group, and a nitrile group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-2-formylprop-2-enenitrile can be achieved through several methods. One common approach involves the condensation of 3,4-dimethoxybenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-2-formylprop-2-enenitrile undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: 3-(3,4-Dimethoxyphenyl)-2-carboxyprop-2-enenitrile.

    Reduction: 3-(3,4-Dimethoxyphenyl)-2-formylprop-2-enamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-2-formylprop-2-enenitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-2-formylprop-2-enenitrile involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-Dimethoxyphenyl)-2-formylprop-2-enenitrile is unique due to the combination of its formyl and nitrile groups, which confer distinct reactivity and potential biological activities. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

CAS No.

65430-23-1

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-2-formylprop-2-enenitrile

InChI

InChI=1S/C12H11NO3/c1-15-11-4-3-9(6-12(11)16-2)5-10(7-13)8-14/h3-6,8H,1-2H3

InChI Key

ZGBOOAOQBWFOPD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C=O)C#N)OC

Origin of Product

United States

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